Vinylene carbonate

Catalog No.
S597164
CAS No.
872-36-6
M.F
C3H2O3
M. Wt
86.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinylene carbonate

CAS Number

872-36-6

Product Name

Vinylene carbonate

IUPAC Name

1,3-dioxol-2-one

Molecular Formula

C3H2O3

Molecular Weight

86.05 g/mol

InChI

InChI=1S/C3H2O3/c4-3-5-1-2-6-3/h1-2H

InChI Key

VAYTZRYEBVHVLE-UHFFFAOYSA-N

SMILES

C1=COC(=O)O1

Synonyms

1,3-dioxol-2-one, vinylene carbonate

Canonical SMILES

C1=COC(=O)O1

Solid-Electrolyte Interphase (SEI) Formation:

Vinylene carbonate (VC) is a widely studied and used electrolyte additive in lithium-ion batteries (LIBs) due to its role in forming a stable and protective Solid-Electrolyte Interphase (SEI) on the negative electrode (anode), typically made of graphite. The SEI is a critical component that governs the performance and safety of LIBs. VC reacts with the electrolyte and lithium ions to form a thin film on the anode surface, preventing further electrolyte decomposition and protecting the electrode from harmful reactions []. This stable SEI layer facilitates efficient lithium-ion transport while hindering unwanted side reactions, leading to improved battery performance and lifespan.

Vinylene carbonate is a cyclic carbonate compound with the molecular formula C₄H₄O₃. It is recognized as the simplest unsaturated cyclic carbonic acid ester, also referred to as 1,3-dioxol-2-one. This compound features a five-membered ring structure containing both carbon and oxygen atoms, with an activated double bond that makes it a reactive monomer suitable for various polymerization processes and

  • VC is combustible but does not readily ignite.
  • It's not classified as PBT (persistent, bioaccumulative, and toxic) or vPvB (very persistent and very bioaccumulative).
  • However, specific data on its toxicity is limited, and proper handling procedures should be followed when working with VC.

  • Diels-Alder Reaction: Vinylene carbonate can react with dienes like 2,3-dimethylbutadiene to form bicyclic carbonates. Hydrolysis of these products yields cis-4,5-dihydroxy-1,2-cyclohexene .
  • Reactions with Ketones: Under UV irradiation, vinylene carbonate can react with ketones to form bicyclic exo-oxetanes .
  • Formation of Vinylenethionocarbonate: Reacting with phosphorus(V) sulfide yields vinylenethionocarbonate, which can further decompose to ketene upon UV irradiation .

Additionally, vinylene carbonate serves as a coupling partner in various metal-catalyzed C–H functionalization reactions, showcasing its versatility in organic synthesis .

Vinylene carbonate can be synthesized through several methods:

  • Photochlorination: The initial step involves the UV-initiated photochlorination of ethylene carbonate using chlorine or sulfuryl chloride at elevated temperatures (60-70 °C) to produce monochlorethylene carbonate. This intermediate undergoes dehydrochlorination with a base such as triethylamine to yield vinylene carbonate .
  • Direct Synthesis from Aromatic Aldehydes: Recent advancements have introduced catalytic methods for synthesizing vinylene carbonates directly from aromatic aldehydes using nucleophilic catalysts like DMAP (4-dimethylaminopyridine) and triazolium salts. This method has shown high yields and selectivity .
  • Organocatalytic Methods: Organocatalytic approaches have also been developed for the synthesis of vinylene carbonates from benzoins or acyloins in the presence of carbonylating agents .

Vinylene carbonate finds applications primarily in:

  • Electrolyte Additive for Lithium-Ion Batteries: It is widely used as an additive to enhance the formation of solid-electrolyte interfaces (SEI) in lithium-ion batteries. This interface improves ionic conduction while preventing electrolyte reduction at the negative electrode, thus contributing to battery stability and longevity .
  • Building Block in Organic Synthesis: Due to its reactivity, vinylene carbonate serves as a valuable building block in synthetic organic chemistry, particularly in C–H functionalization reactions and polymer synthesis .

Research has explored the interactions of vinylene carbonate with various reagents and catalysts in organic synthesis. Notably, its role as a coupling partner in metal-catalyzed C–H bond activation has been highlighted, demonstrating its ability to facilitate complex organic transformations . Studies utilizing electrochemical techniques have also investigated its reaction pathways when combined with other carbonates like ethylene carbonate .

Several compounds share structural or functional similarities with vinylene carbonate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Ethylene CarbonateCyclic CarbonateStable compound used widely in electrolytes
Propylene CarbonateCyclic CarbonateNon-toxic alternative used in solvents and lubricants
1,3-PropanesultoneCyclic SulfoneKnown for superior SEI formation compared to vinylene carbonate
1,3-DioxolaneCyclic EtherUsed as solvent; less reactive than vinylene carbonate

Vinylene carbonate's unique feature lies in its unsaturated structure and reactivity due to the presence of a double bond within a cyclic framework, allowing it to participate actively in polymerization and various

Physical Description

Liquid

XLogP3

0.3

UNII

1X0ZZF9WFV

GHS Hazard Statements

Aggregated GHS information provided by 208 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 208 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 207 of 208 companies with hazard statement code(s):;
H302 (83.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (76.81%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (83.09%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (81.16%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (96.62%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 (76.81%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (80.68%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

872-36-6

Wikipedia

Vinylene carbonate

General Manufacturing Information

All other chemical product and preparation manufacturing
1,3-Dioxol-2-one: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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